molecular formula C14H10ClN3O3 B5694674 N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide

N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5694674
M. Wt: 303.70 g/mol
InChI Key: DYJHCFDPQVGCJI-VMPITWQZSA-N
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Description

N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a member of the acrylamide family and has been found to possess unique properties that make it highly useful in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound may possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to modulate certain enzyme activities and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One of the major advantages is its unique properties that make it highly useful in various fields of scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide. Some of the potential areas of research include:
1. Further investigation of the mechanism of action of this compound.
2. Evaluation of the potential applications of this compound in drug discovery and development.
3. Development of novel synthetic methods for the preparation of this compound.
4. Investigation of the potential toxicological effects of this compound.
5. Exploration of the potential applications of this compound in other fields such as materials science and nanotechnology.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. This compound possesses unique properties that make it highly useful in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 5-chloro-2-pyridinylamine and 3-(2-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of the target compound, which can be purified using various chromatography techniques.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it highly useful in various fields such as medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

(E)-N-(5-chloropyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-11-6-7-13(16-9-11)17-14(19)8-5-10-3-1-2-4-12(10)18(20)21/h1-9H,(H,16,17,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJHCFDPQVGCJI-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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